DI-1-Adamantylphosphinic chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structure and Properties

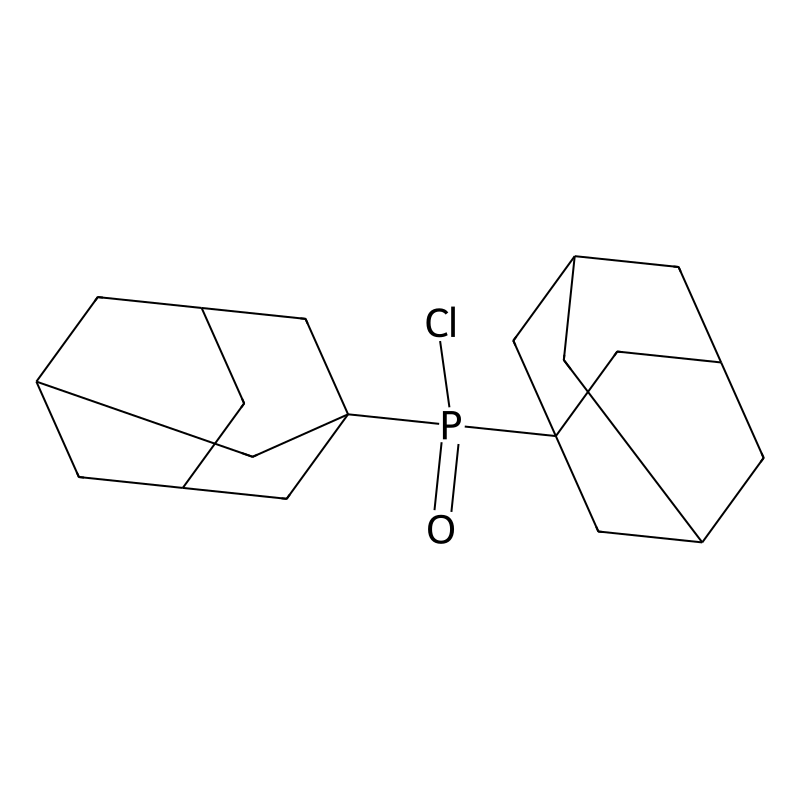

DI-1-Adamantylphosphinic chloride, also known as Bis(1-adamantyl)phosphinic chloride, is an organic compound with the chemical formula C20H30ClOP []. The structure features two bulky adamantyl groups attached to a central phosphorus atom through P-C bonds. These adamantyl groups are cage-like structures that influence the molecule's overall shape and reactivity.

Di-1-Adamantylphosphinic chloride, also known as di(1-adamantyl)chlorophosphine, is a phosphine compound characterized by the presence of two 1-adamantyl groups attached to a phosphorus atom, along with a chloride substituent. The compound has gained attention due to its unique structural features and potential applications in various

- Formation of Phosphine Ligands: It can react with transition metals to form phosphine ligands that are crucial in catalysis, especially for reactions involving palladium and nickel .

- Suzuki Coupling Reactions: The compound serves as a precursor in palladium-catalyzed Suzuki coupling reactions of aryl chlorides, where it enhances the reactivity of the metal catalyst .

- Reactivity with Carbonyls: It can also react with carbonyl compounds, demonstrating its versatility in forming various organophosphorus compounds .

While specific biological activity data for di-1-adamantylphosphinic chloride is limited, phosphine compounds are generally studied for their potential roles in medicinal chemistry and as bioactive agents. The bulky nature of the adamantyl groups may influence their interaction with biological systems, although further research is needed to elucidate these effects.

The synthesis of di-1-adamantylphosphinic chloride typically involves a multi-step process:

- Starting Material: The synthesis begins with commercially available adamantane.

- Formation of Phosphine: An initial reaction converts adamantane into a phosphine derivative.

- Chlorination: The final step involves chlorination to yield di-1-adamantylphosphinic chloride .

This method allows for the efficient production of the compound while maintaining high purity levels.

Di-1-adamantylphosphinic chloride finds applications primarily in:

- Catalysis: It is used as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the efficiency of these processes .

- Synthesis of Organophosphorus Compounds: Its reactivity allows for the formation of various organophosphorus derivatives, which are valuable in organic synthesis and materials science.

Studies on the interactions of di-1-adamantylphosphinic chloride with transition metals reveal its effectiveness as a ligand. The bulky adamantyl groups contribute to steric hindrance, which can influence the electronic properties and reactivity of metal complexes formed with this ligand. This feature is particularly beneficial in catalytic applications where selectivity and reactivity are critical .

Several compounds share structural similarities with di-1-adamantylphosphinic chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Di(phenyl)phosphine | Two phenyl groups attached to phosphorus | Less sterically hindered compared to adamantyl |

| Tri(1-adamantyl)phosphine | Three 1-adamantyl groups attached to phosphorus | Increased steric bulk may enhance catalytic properties |

| Bis(1-adamantyl)phosphine | Two 1-adamantyl groups without chlorine | Similar reactivity but lacks chlorination |

| Di(tert-butyl)phosphine | Two tert-butyl groups attached to phosphorus | More flexible sterics due to larger groups |

Di-1-adamantylphosphinic chloride's unique combination of steric bulk and electronic properties makes it particularly effective as a ligand in catalytic processes, setting it apart from other similar compounds. Its ability to stabilize metal centers while promoting reactivity is a key advantage in synthetic applications.